molecular formula C13H11NO4S2 B131012 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide CAS No. 1391051-98-1

2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide

Cat. No.: B131012
CAS No.: 1391051-98-1
M. Wt: 309.4 g/mol
InChI Key: PMFPVNVEKDXYHB-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide is a chemical compound with the molecular formula C13H11NO4S2 and a molecular weight of 309.36 g/mol . This compound is a derivative of phenothiazine, which is known for its diverse applications in medicinal chemistry and materials science. The presence of the methylsulfonyl group and the dioxide functionality imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide typically involves the oxidation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with a sulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dioxide functionality back to the parent phenothiazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

Scientific Research Applications

2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, through non-covalent interactions like hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide is unique due to the presence of both the methylsulfonyl group and the dioxide functionality. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

2-methylsulfonyl-10H-phenothiazine 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S2/c1-19(15,16)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)20(13,17)18/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFPVNVEKDXYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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